N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-2-3-18-13(22)7-21-14(10-8-24-9-12(10)20-21)19-15(23)11-6-16-4-5-17-11/h4-6H,2-3,7-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOHMHRXSGWNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a thieno[3,4-c]pyrazole derivative with a pyrazine-2-carboxylic acid derivative under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide is a complex organic compound with a thieno[3,4-c]pyrazole core, featuring sulfur and nitrogen atoms within its bicyclic structure. It also contains functional groups including a propylcarbamoyl moiety and a pyrazine-2-carboxamide group. Research suggests that this compound may have potential biological activity.
Scientific Applications
- Potential in Drug Development this compound can serve as a lead compound for further drug development because of its unique properties.
- Anti-inflammatory and Anti-tubercular Properties Derivatives of thieno[3,4-c]pyrazoles are known for their anti-inflammatory and anti-tubercular properties. These compounds can potentially inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
-
Targets for Interaction Studies Interaction studies involving this compound could focus on:
- Receptor binding assays to identify specific protein targets.
- Enzyme inhibition assays to assess its impact on enzymatic activity.
- Cell-based assays to evaluate its effects on cellular functions.
Mechanism of Action
The mechanism by which N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, functional groups, and inferred pharmacological properties.
Structural Analogues with Fused Pyrazole Systems
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C21H22N6O, MW 374.4) Core Structure: Pyrazolo[3,4-b]pyridine fused system (vs. thieno[3,4-c]pyrazole in the target compound). Substituents: Ethyl and methyl groups on the pyrazole ring, with a phenyl group on the pyridine ring. Key Differences: The absence of a sulfur-containing thiophene ring and the presence of a phenyl group may reduce polarity compared to the target compound. The higher molecular weight (374.4 vs. ~335 for the target compound, estimated) could impact bioavailability.
Carboxamide-Containing Heterocycles
- 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9) Core Structure: Pyrimidine and pyridine rings (vs. thienopyrazole and pyrazine in the target compound). Functional Groups: Chlorobenzamide and pyridylpyrimidine groups. The chlorine substituent could enhance metabolic stability but reduce solubility compared to the target’s propylcarbamoyl group.
Hydrazone Derivatives with Thiazole/Thiophene Motifs
- 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine (Compound 16)
- Core Structure : Thiazole ring with a nitrophenyl substituent.
- Functional Groups : Hydrazone linker and pyridine moiety.
- Key Differences : While both compounds incorporate sulfur-containing heterocycles, the hydrazone group in this derivative may confer antioxidant properties, as reported in the literature . The target compound’s carboxamide group likely prioritizes enzyme inhibition over redox activity.
Comparative Data Table
Biological Activity
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The following sections explore its biological activity in detail, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.6 g/mol. Its structure features a thieno[3,4-c]pyrazole core that contributes to its biological activity due to the presence of heteroatoms and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N4O2S |
| Molecular Weight | 402.6 g/mol |
| CAS Number | 1105246-12-5 |
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. For instance, research involving the compound demonstrated its ability to protect red blood cells from oxidative stress induced by toxic substances like 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Amino-Carboxamide (7b) | 0.6 ± 0.16 |
The results indicated that the thieno[3,4-c]pyrazole derivatives significantly reduced erythrocyte malformations compared to controls exposed solely to the toxin .
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazole compounds have been reported to exhibit anti-inflammatory effects by selectively inhibiting phosphodiesterase enzymes (PDE), particularly PDE7. This inhibition is crucial in managing allergic and inflammatory diseases. The mechanism involves reducing inflammatory mediators and enhancing cellular signaling pathways that promote resolution of inflammation .
3. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Similar thieno[3,4-c]pyrazole derivatives have been studied for their effectiveness against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment. The structural characteristics that enhance its reactivity contribute to its ability to inhibit bacterial growth effectively .
Case Studies and Research Findings
A comprehensive study assessed the synthesis and biological evaluation of several thieno[3,4-c]pyrazole derivatives, including this compound. The study employed various analytical techniques such as IR spectroscopy and NMR to confirm the chemical structure and purity of synthesized compounds.
Key Findings:
- Erythrocyte Protection : Demonstrated significant reduction in oxidative damage in fish models.
- Inhibition of Inflammation : Effective in reducing inflammatory markers in animal models.
- Antimicrobial Efficacy : Showed potential against drug-resistant strains of bacteria.
Q & A
Q. What are the standard synthetic routes for N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the preparation of thieno[3,4-c]pyrazole and pyrazine intermediates. Key steps include:
- Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Use of polar aprotic solvents like dimethylformamide (DMF) or acetic acid under reflux for amide bond formation .
- Purification via recrystallization or chromatography to achieve >95% purity . Analytical techniques such as NMR and HPLC are critical for monitoring intermediates and final product validation .
Q. How is the molecular structure and purity of this compound confirmed?
Structural confirmation relies on:
- 1H/13C NMR spectroscopy to verify proton environments and carbon frameworks .
- High-resolution mass spectrometry (HRMS) for exact mass determination .
- HPLC with UV detection (e.g., 254 nm) to assess purity (>97%) and detect impurities .
Q. What are the key structural features influencing its physicochemical properties?
The compound’s core includes:
- A thieno[3,4-c]pyrazole ring system, contributing to π-π stacking interactions .
- A pyrazine-2-carboxamide moiety, enhancing hydrogen-bonding potential .
- The propylcarbamoyl side chain, which modulates solubility and lipophilicity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Optimization strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like carboxamide coupling .
- Catalyst screening : Using EDCI/HOBt for efficient amide bond formation with minimal racemization .
- Inert atmosphere : Employing nitrogen or argon to prevent oxidation of sulfur-containing intermediates .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from:
- Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl vs. methyl groups) can drastically alter activity .
- Assay variability : Standardizing cell-based assays (e.g., IC50 measurements) and using positive controls (e.g., doxorubicin for cytotoxicity) improve reproducibility .
- Computational modeling : DFT calculations or molecular docking can predict binding affinities to reconcile discrepancies .
Q. What computational methods are used to predict interactions with biological targets?
Advanced approaches include:
- Molecular docking (AutoDock Vina) to simulate binding to enzymes like kinases .
- MD simulations (AMBER/GROMACS) to study stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore modeling to identify critical interaction sites (e.g., hydrogen-bond acceptors in the pyrazine ring) .
Q. How is stability and solubility assessed for formulation in pharmacological studies?
Methodologies involve:
- Forced degradation studies : Exposing the compound to heat (40–60°C), light, and varied pH (1–13) to identify degradation pathways .
- Solubility assays : Shake-flask method in buffers (PBS, pH 7.4) or simulated biological fluids .
- Lyophilization : Testing stability in lyophilized form for long-term storage .
Q. What techniques characterize enzymatic inhibition mechanisms?
Mechanistic studies use:
- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics to immobilized enzymes .
- Isothermal titration calorimetry (ITC) : Quantifying thermodynamic parameters (ΔH, ΔS) .
- Enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Q. How can regioselective functionalization of the thieno-pyrazole core be achieved?
Strategies include:
- Protecting groups : Using tert-butoxycarbonyl (Boc) to shield reactive sites during derivatization .
- Metal catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) for aryl group introduction .
- Microwave-assisted synthesis : Accelerating reactions with precise temperature control (e.g., 100°C, 30 min) .
Q. What in vitro and in vivo models are appropriate for evaluating biological activity?
- In vitro : Cell lines (e.g., HEK293 for cytotoxicity, RAW264.7 for anti-inflammatory assays) with MTT or luminescence-based viability tests .
- In vivo : Rodent models (e.g., xenograft tumors for anticancer studies) dosed at 10–50 mg/kg via intraperitoneal injection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
